1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SD-97276 involves the reaction of specific precursors under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including the formation of key intermediates and subsequent functionalization.
Industrial Production Methods
Industrial production of SD-97276 would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. The production process would be optimized for yield, purity, and cost-effectiveness, adhering to Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
SD-97276 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction requirements.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of SD-97276.
Scientific Research Applications
SD-97276 has several scientific research applications, including:
Chemistry: Used as a model compound to study phospholipid metabolism and the biosynthesis of phosphatidylcholine.
Biology: Investigated for its role in interfering with the metabolic pathways of malarial parasites.
Medicine: Explored as a potential therapeutic agent for treating malaria.
Industry: Utilized in the development of new antimalarial drugs and related research.
Mechanism of Action
SD-97276 exerts its effects by interfering with the phospholipid metabolism of malarial parasites, particularly the biosynthesis of phosphatidylcholine . It enters erythrocytes through new permeability pathways and is transported into the malarial parasite by a poly-specific cation carrier . This disruption in phospholipid metabolism ultimately leads to the death of the parasite.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another antimalarial agent that interferes with the parasite’s ability to detoxify heme.
Artemisinin: A compound that generates reactive oxygen species to kill the parasite.
Mefloquine: Disrupts the parasite’s ability to degrade hemoglobin.
Uniqueness
SD-97276 is unique in its mechanism of action, specifically targeting the phospholipid metabolism of malarial parasites . This distinct mode of action sets it apart from other antimalarial agents, making it a valuable addition to the arsenal of antimalarial drugs.
Properties
IUPAC Name |
1-benzyl-3-hydroxy-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(20)11-18(22)15-9-5-6-10-16(15)19(17(18)21)12-14-7-3-2-4-8-14/h2-10,22H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMXHPSIERCULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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